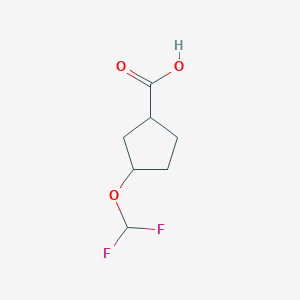

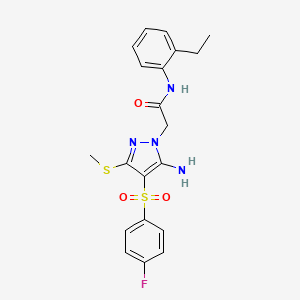

![molecular formula C15H20N2O4 B3013956 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 1329366-10-0](/img/structure/B3013956.png)

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" is a chemical entity that can be associated with a variety of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the potential uses and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at a specific position on the core structure, which significantly enhances antibacterial activity . Similarly, the synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives also involves careful manipulation of the core structure to achieve desired biological activities . These examples suggest that the synthesis of "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" would likely require a targeted approach to introduce the benzo[d][1,3]dioxol-5-yl and 2-methoxyethyl groups onto the pyrrolidine-1-carboxamide core.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" has been characterized using various spectroscopic techniques and X-ray crystallography. For example, a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl group was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under different conditions.

Chemical Reactions Analysis

The reactivity of compounds containing pyrrolidine and benzamide moieties can be influenced by the presence of substituents on the rings. For instance, the introduction of a fluorine atom can reduce toxicity and convulsion inductive ability . Additionally, the presence of certain substituents can enhance the compound's ability to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions . These insights suggest that "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" may also exhibit unique reactivity patterns that could be exploited for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the solvated structure of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was studied to understand its potential as an antineoplastic agent . The crystal structure, molecular conformation, and intermolecular interactions play a significant role in determining the solubility, stability, and reactivity of the compound. Similarly, the compound of interest would require a thorough analysis of its physical and chemical properties to predict its behavior in biological systems or as a material in various applications.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Anticancer and Anti-inflammatory Potential : Compounds with structural similarities, including benzodioxole and pyrrolidine motifs, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies often focus on modifying the chemical structure to enhance biological activity and selectivity for specific targets, such as cyclooxygenase enzymes or cancer cell lines (Abu‐Hashem et al., 2020), (Mohan et al., 2021).

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity : Research on pyridine derivatives, including compounds similar in structure to the one , has demonstrated antimicrobial properties against a range of bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

- Antioxidant Activity : Derivatives of pyrrolidine-3-carboxylic acid have been synthesized and tested for their antioxidant activity, indicating potential applications in protecting against oxidative stress-related damage (Tumosienė et al., 2019).

Novel Synthesis Approaches

- Innovative Synthesis Techniques : Studies have also explored new synthetic routes to create pyrrolidine and pyridine derivatives, aiming at potential therapeutic applications. These methodologies could be relevant for the synthesis and functionalization of the compound of interest, offering pathways to explore its scientific applications (Sanad et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Compounds with similar structures have been shown to participate in biocatalytic asymmetric reduction of prochiral ketones, a significant transformation in organic chemistry . This suggests that the compound may interact with its targets to induce changes in their conformation or activity, but further studies are required to confirm this .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been implicated in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . This suggests that the compound may influence similar biochemical pathways, but more research is needed to confirm this .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the compound’s potential involvement in biocatalytic asymmetric reduction, it may contribute to the production of biologically active molecules that could serve as precursors of many drugs .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of many compounds

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-19-7-5-16-15(18)17-6-4-12(9-17)11-2-3-13-14(8-11)21-10-20-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBRKIPBADRDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

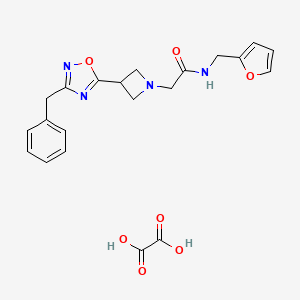

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

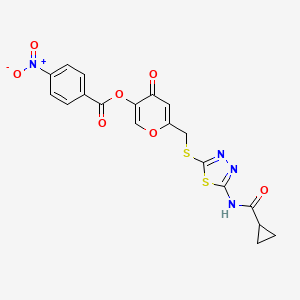

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

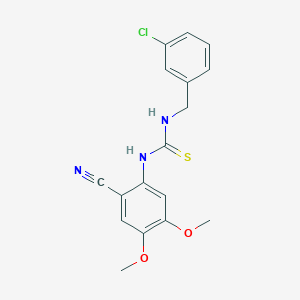

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)